molecular formula C11H12BrFO2 B13181169 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

Cat. No.: B13181169
M. Wt: 275.11 g/mol
InChI Key: PKSFEBYOOYCGEE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of bromine, fluorine, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid typically involves the introduction of bromine and fluorine atoms into a propanoic acid framework. One common method involves the bromination of a phenyl ring followed by the introduction of a fluorine atom through electrophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

  • 3-Bromophenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: Compared to these similar compounds, 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct advantages in terms of chemical stability and biological activity.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(3-bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,14,15)

InChI Key

PKSFEBYOOYCGEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

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